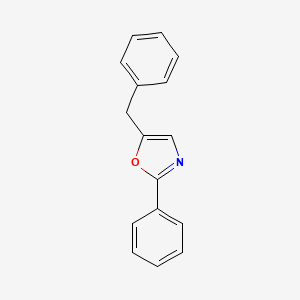

5-Benzyl-2-phenyloxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

5-benzyl-2-phenyl-1,3-oxazole |

InChI |

InChI=1S/C16H13NO/c1-3-7-13(8-4-1)11-15-12-17-16(18-15)14-9-5-2-6-10-14/h1-10,12H,11H2 |

InChI Key |

CHDCGBXCNXYNOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzyl 2 Phenyloxazole and Its Analogues

Classical Approaches for Oxazole (B20620) Ring Construction

Traditional methods for synthesizing oxazoles have laid the groundwork for organic chemistry, often involving multi-step procedures that are still in use today.

The Erlenmeyer-Ploch synthesis, discovered in part by Friedrich Gustav Carl Emil Erlenmeyer, is a cornerstone reaction for producing amino acids and azlactones (oxazolones). wikipedia.org The process involves the intramolecular condensation of N-acylglycines using acetic anhydride (B1165640). youtube.com A common substrate for this reaction is hippuric acid, the N-benzoyl derivative of glycine (B1666218), which cyclizes to form 2-phenyloxazol-5(4H)-one. wikipedia.org

This oxazolone (B7731731) intermediate possesses acidic protons at the C-4 position and can react with aldehydes or ketones, typically aromatic ones, in a Perkin-type condensation. wikipedia.orgucd.ie This condensation yields a 4-alkylidene or 4-arylidene derivative. sci-hub.seut.ac.irnih.gov For instance, the reaction of 2-phenyloxazol-5(4H)-one with benzaldehyde (B42025) produces 4-benzylidene-2-phenyloxazol-5(4H)-one. ut.ac.irturkjps.org While this classical route is highly effective for generating 4-substituted-2-phenyloxazolones, obtaining a 5-substituted oxazole like 5-benzyl-2-phenyloxazole requires subsequent transformation of the azlactone intermediate.

Mechanism of Erlenmeyer-Ploch Azlactone Synthesis:

Enolization: Hippuric acid, in the presence of acetic anhydride, undergoes enolization.

Cyclization: The enol form cyclizes via intramolecular acylation to form the 2-phenyloxazol-5(4H)-one ring.

Condensation: The acidic methylene (B1212753) group of the oxazolone condenses with an aldehyde (e.g., benzaldehyde) to form the 4-benzylidene derivative. youtube.com

The Robinson-Gabriel synthesis is a fundamental method for constructing the oxazole ring through the cyclodehydration of N-acyl-α-amino ketones. thieme-connect.com This approach is highly versatile for producing 2,4,5-trisubstituted and 2,5-disubstituted oxazoles. The requisite precursor for synthesizing this compound via this method would be N-(1-phenyl-3-phenyl-1-oxopropan-2-yl)benzamide.

The cyclization is typically achieved using strong dehydrating agents such as concentrated sulfuric acid, phosphorus pentoxide, or phosphoryl chloride. thieme-connect.commdpi.com For example, N-acyl-α-amino ketones can be cyclized using phosphoryl chloride at reflux to yield the corresponding 5-aryl-2-phenyl-1,3-oxazoles. mdpi.comnih.gov

More recent advancements have introduced milder reagents to broaden the functional group tolerance of this reaction. thieme-connect.com A notable variation is the PhI(OAc)₂-mediated oxidative rearrangement of allylic amides, which has been successfully employed to synthesize this compound in an 82% yield. rsc.org Another modern approach involves the oxidative cyclization of α-aminoketones promoted by a TBHP/KI system, which proceeds under metal-free conditions. thieme-connect.com

This synthetic route is intrinsically linked to the Erlenmeyer-Ploch synthesis. It involves the direct condensation of hippuric acid (or its derivatives) with an aromatic aldehyde. nih.govturkjps.org The reaction is typically carried out in the presence of acetic anhydride and a weak base like sodium acetate (B1210297). sci-hub.sewjpsonline.com The product of this reaction is a 4-arylidene-2-phenyloxazol-5(4H)-one, also known as an azlactone. wikipedia.org

The reaction has been optimized using various catalysts and conditions, including polyphosphoric acid, turkjps.org alum, ijresm.com and iron(III) oxide nanoparticles under ultrasonic irradiation, to improve yields and reaction times. researchgate.net While this method is robust for creating the azlactone core, it does not directly yield 5-substituted oxazoles like this compound. The conversion of the resulting 4-arylidene-2-phenyloxazol-5(4H)-one to a 5-substituted oxazole would require additional synthetic steps, such as reduction and rearrangement, which are not part of the primary condensation reaction.

Modern and Efficient Synthetic Strategies

Contemporary synthetic chemistry emphasizes efficiency, atom economy, and environmentally benign procedures. One-pot reactions and microwave-assisted protocols have emerged as powerful tools for the synthesis of oxazoles.

One-pot multi-component reactions (MCRs) offer a significant advantage by combining several synthetic steps into a single operation, thereby reducing waste, time, and resource consumption. researchgate.net Several MCRs have been developed for the synthesis of substituted oxazoles.

One such method is an acid-promoted tandem cyclization that combines arylglyoxal monohydrates, nitriles, and various C-nucleophiles to produce fully substituted oxazoles in a Robinson-Gabriel-type reaction. acs.orgnih.gov Another approach utilizes a modified van Leusen reaction, where 5-substituted oxazoles are synthesized from (het)aryl methyl alcohols or benzyl (B1604629) bromides and tosylmethyl isocyanide (TosMIC) under basic conditions. researchgate.net This method is noted for its mild conditions and tolerance of diverse functional groups.

A sequential three-step, one-pot process has also been reported for synthesizing novel chromeno[3,2-d]oxazole scaffolds, starting from an Erlenmeyer reaction between an aryl aldehyde and hippuric acid, followed by a Michael addition and intramolecular transesterification-ring closure. acs.org

| Reaction Type | Starting Materials | Key Features | Reference(s) |

| Robinson-Gabriel-Type MCR | Arylglyoxal monohydrates, nitriles, C-nucleophiles | Acid-promoted, tandem cyclization, high functional group diversity. | acs.org, nih.gov |

| Modified van Leusen Reaction | (Het)aryl methyl alcohols/benzyl bromides, TosMIC | Base-mediated, mild conditions, suitable for 5-substituted oxazoles. | researchgate.net |

| Sequential Multistep Process | Aryl aldehyde, hippuric acid, 1,3-dicarbonyl compound | One-pot, green solvent (propylene carbonate), leads to fused heterocycles. | acs.org |

Microwave irradiation has revolutionized organic synthesis by dramatically reducing reaction times, often leading to higher yields and cleaner reactions. ijpsonline.comnih.gov This technology has been successfully applied to classical oxazole syntheses. For example, the Erlenmeyer synthesis of azalactones can be accelerated using microwave heating. ijpsonline.com Similarly, the Robinson-Gabriel cyclodehydration of 2-acylamino carbonyl compounds can be efficiently performed under microwave conditions using a mild dehydrating agent like the Burgess reagent. thieme-connect.com

A particularly efficient and modern method for synthesizing 5-substituted oxazoles involves a microwave-assisted two-component [3+2] cycloaddition. acs.org This reaction combines substituted aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) in isopropanol, using potassium phosphate (B84403) as a base. nih.govacs.org The reaction proceeds rapidly (e.g., 8 minutes at 65 °C) and produces high yields of 5-substituted oxazoles. nih.govacs.org The stoichiometry of the base was found to be crucial; using two equivalents of the base selectively yields the 5-substituted oxazole, while one equivalent leads to a 4,5-disubstituted oxazoline (B21484). nih.govacs.org

Another microwave-assisted protocol utilizes trichlorotriazine (B8581814) (TCT) as a catalyst for the cyclization of N-(2-oxo-2-phenylethyl)benzamides to give 2,5-diphenyloxazoles in high yields and short reaction times. ijirt.org

| Method | Reactants | Catalyst/Reagent | Conditions | Yield | Reference(s) |

| [3+2] Cycloaddition | Aryl aldehyde, TosMIC | K₃PO₄ (2 equiv.) | Microwave, 65 °C, 8 min, IPA | up to 96% | nih.gov, acs.org |

| Robinson-Gabriel | 2-Acylamino carbonyl compound | Burgess reagent | Microwave, reflux, THF | High | thieme-connect.com |

| Cyclization | N-(2-oxo-2-phenylethyl)benzamide | Trichlorotriazine (TCT) | Microwave, 100 °C, 4-5 min, DCM | Good to Excellent | ijirt.org |

Oxidative Cyclization Methodologies

Oxidative cyclization represents a powerful strategy for the formation of the oxazole ring, often proceeding through the intramolecular formation of a C-O bond from a suitable acyclic precursor. These methods are characterized by the use of an external oxidant to facilitate the ring-closing event.

Hypervalent Iodine Reagent Mediated Oxidative Rearrangements

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), have emerged as effective mediators for the oxidative cyclization of enamides and allylic amides to form oxazoles. thieme-connect.combenthamdirect.comacs.orgacs.org These reagents are valued for their low toxicity, high stability, and transition-metal-like reactivity in a metal-free environment. benthamdirect.com The synthesis of functionalized oxazoles from enamides via a PIDA-mediated intramolecular cyclization offers a broad substrate scope under heavy-metal-free conditions. acs.org

A notable application of this methodology is the efficient synthesis of 2,5-disubstituted oxazoles through the oxidative rearrangement of allylic amides. In a representative procedure, the reaction of an allylic amide with PIDA in the presence of a catalytic amount of boron trifluoride etherate (BF₃·Et₂O) at room temperature yields the corresponding oxazole. rsc.org This transformation was successfully applied to the synthesis of this compound. rsc.org The reaction likely proceeds through an oxidative cyclization pathway, demonstrating the utility of hypervalent iodine reagents in constructing complex heterocyclic systems. acs.orgchim.it

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | Ph | Ph | This compound | 88 |

| 2 | 4-Me-Ph | Ph | 5-(4-Methylbenzyl)-2-phenyloxazole | 85 |

| 3 | 4-F-Ph | Ph | 5-(4-Fluorobenzyl)-2-phenyloxazole | 82 |

| 4 | Ph | 4-MeO-Ph | 5-Benzyl-2-(4-methoxyphenyl)oxazole | 86 |

| 5 | Ph | 4-Cl-Ph | 5-Benzyl-2-(4-chlorophenyl)oxazole | 84 |

Table 1: Synthesis of this compound Analogues via PIDA-Mediated Oxidative Cyclization rsc.org Conditions: Allylic amide (1.0 equiv), PIDA (1.2 equiv), BF₃·Et₂O (10 mol%), THF, room temperature.

Copper-Catalyzed Air Oxidative Cyclization Processes

Copper catalysis provides an inexpensive and efficient pathway for synthesizing oxazoles through oxidative cyclization. acs.org These methods often utilize air or molecular oxygen as the terminal oxidant, aligning with the principles of green chemistry. rsc.org A novel approach involves a copper-catalyzed aerobic oxidative dehydrogenative cyclization cascade starting from aromatic terminal alkenes and azides to yield 2,5-disubstituted oxazoles. rsc.orgrsc.org This reaction proceeds under mild conditions using air as the oxidant. rsc.org Another efficient method involves the CuI-mediated reaction of benzil (B1666583) derivatives with benzylamines, again using air as the oxidant, to produce triarylated oxazoles. rsc.org

Catalytic Systems Employed in Oxazole Synthesis

The synthesis of oxazoles is greatly facilitated by a range of catalytic systems, from small organic molecules to transition metal complexes and solid-supported heterogeneous catalysts. These catalysts offer distinct advantages in terms of selectivity, efficiency, and operational simplicity.

Transition Metal-Catalyzed Syntheses (e.g., Palladium and Copper catalysis)

Transition metals, particularly palladium and copper, are mainstays in modern organic synthesis and have been extensively applied to the construction of oxazoles.

Palladium Catalysis: Palladium-catalyzed reactions offer a powerful method for forming 2,5-disubstituted oxazoles. A common strategy involves the reaction of N-propargylamides with aryl iodides. organic-chemistry.orgnih.govorganic-chemistry.org The process is believed to occur via a palladium-catalyzed coupling of the two starting materials, which is then followed by an in situ cyclization to furnish the oxazole ring. nih.govorganic-chemistry.org The choice of ligand and solvent is crucial for optimizing the reaction, with tri(2-furyl)phosphine (B125338) often being an effective ligand. organic-chemistry.org This method demonstrates good tolerance for various functional groups on both the N-propargylamide and the aryl iodide. organic-chemistry.org

Table 2: Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles organic-chemistry.org Conditions: Pd₂(dba)₃, P(2-furyl)₃, NaOtBu, MeCN.

Copper Catalysis: Copper catalysts are widely utilized due to their low cost and versatile reactivity. A copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization provides a direct route to 2,5-disubstituted oxazoles at room temperature. nih.govorganic-chemistry.org This method employs a catalyst like copper(II) bromide (CuBr₂) with an oxidant such as potassium persulfate. organic-chemistry.org The reaction tolerates a wide array of substituents, including aryl, alkyl, and heteroaryl groups, making it a highly versatile tool for generating diverse oxazole libraries. nih.govorganic-chemistry.org The mechanism is proposed to involve the copper(II) salt acting as a single-electron oxidant to trigger the cyclization via a radical pathway. nih.gov

Table 3: Copper-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles from Enamides organic-chemistry.org Conditions: CuBr₂ (10 mol%), K₂S₂O₈ (2.0 equiv), Ethyl nicotinate (B505614) (20 mol%), DCE/HFIP, room temp.

Heterogeneous Catalysis (e.g., MgO/Al₂O₃, Silica-Alumina Supported Heteropolyacids)

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, which are important for industrial and green chemistry applications.

MgO/Al₂O₃: Mixed metal oxides like magnesium oxide/aluminum oxide (MgO/Al₂O₃) have been employed as solid base catalysts in the synthesis of oxazole precursors. ijpsonline.comijpsonline.com For instance, MgO/Al₂O₃ catalyzes the Erlenmeyer synthesis of azalactones (4-benzylidene-2-phenyloxazol-5-ones) from hippuric acid and various aldehydes. ijpsonline.comijpsonline.com This reaction, often facilitated by microwave irradiation, provides a rapid and efficient route to these important intermediates, which can be readily converted to other substituted oxazoles. ijpsonline.com

Silica-Alumina Supported Heteropolyacids: Heteropolyacids supported on solid matrices like silica-alumina serve as highly effective and reusable solid acid catalysts. sid.irmdpi.com These materials have been successfully used to catalyze the synthesis of azlactones. mdpi.comlidsen.com The reaction involves the condensation of hippuric acid with aldehydes or ketones using a silica-alumina supported heteropolyacid as the catalyst, demonstrating a suitable and green alternative to homogeneous acid catalysts. lidsen.com The catalyst's reusability without a significant loss in activity makes this an attractive method for synthesizing oxazole precursors. mdpi.com

Synthesis of Essential Precursors and Advanced Intermediates

The construction of the this compound scaffold and its derivatives relies heavily on the availability of key starting materials and intermediates. Methodologies for preparing functionalized hippuric acids and N-acyl-α-amino ketones are foundational to many synthetic routes.

Preparation of Functionalized Hippuric Acid Derivatives

Hippuric acid (N-benzoylglycine) and its derivatives are crucial precursors for forming the oxazolone ring, which can be further converted to the target oxazole. The synthesis typically involves the acylation of glycine or its derivatives. A common method is the Schotten-Baumann reaction, where glycine is treated with a substituted benzoyl chloride in a basic solution, such as 10% sodium hydroxide. sdiarticle5.com This approach has been successfully used to prepare derivatives like p-methoxyhippuric acid and p-nitrohippuric acid by using the corresponding p-substituted benzoyl chlorides. sdiarticle5.com

The Erlenmeyer-Plöchl reaction is a classic method that utilizes these hippuric acid derivatives. ijpsonline.combohrium.com It involves the condensation of an α-acylamino acid with an aldehyde or ketone in the presence of acetic anhydride and sodium acetate to form a 4-arylidene-2-phenyl-5(4H)-oxazolone. researchgate.netresearchgate.netresearchgate.net These oxazolone intermediates, also known as azlactones, are versatile synthons for further chemical transformations. ijpsonline.combohrium.com

| Precursor | Reagents | Product | Reference |

| Glycine, p-methoxybenzoyl chloride | 10% NaOH | p-Methoxyhippuric acid | sdiarticle5.com |

| Glycine, p-nitrobenzoyl chloride | 10% NaOH | p-Nitrohippuric acid | sdiarticle5.com |

| Hippuric acid, Aromatic aldehyde | Acetic anhydride, Sodium acetate | 4-Arylidene-2-phenyloxazol-5(4H)-one | researchgate.net |

Synthesis of N-Acyl-α-amino Acid and Ketone Precursors

N-acyl-α-amino acids are another critical class of precursors, particularly for syntheses originating from natural or non-natural amino acids, which allows for the introduction of chirality. The synthesis begins with the N-acylation of an amino acid, such as L-valine or L-phenylalanine. mdpi.comfarmaciajournal.comfarmaciajournal.com For instance, reacting L-valine with 4-(phenylsulfonyl)benzoyl chloride yields 3-methyl-2-[4-(phenylsulfonyl)benzamido]butanoic acid. mdpi.comnih.gov

These N-acyl-α-amino acids can be converted into N-acyl-α-amino ketones through a multi-step process. First, the N-acyl-α-amino acid undergoes intramolecular cyclodehydration to form a 1,3-oxazol-5(4H)-one intermediate. mdpi.comfarmaciajournal.com This is often achieved using reagents like ethyl chloroformate and a mild base such as 4-methylmorpholine. farmaciajournal.com The resulting oxazolone can then undergo a Friedel-Crafts acylation with an aromatic hydrocarbon (e.g., benzene, toluene) in the presence of a Lewis acid like aluminum trichloride (B1173362) to yield the corresponding N-acyl-α-amino ketone. mdpi.comfarmaciajournal.com This sequence provides a reliable route to ketone precursors that are primed for subsequent cyclization to form the oxazole ring. mdpi.com

| Starting Amino Acid | Acylating Agent | N-Acyl-α-amino Acid Product | Reference |

| L-Phenylalanine | 4-[(4-bromophenyl)sulfonyl]benzoyl chloride | 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | farmaciajournal.com |

| L-Valine | 4-(phenylsulfonyl)benzoyl chloride | 3-methyl-2-[4-(phenylsulfonyl)benzamido]butanoic acid | mdpi.comnih.gov |

Directed Functionalization and Regioselective Derivatization Strategies

Once the basic oxazole ring is formed, its utility can be greatly expanded through regioselective functionalization at various positions. Strategies have been developed to introduce a wide array of substituents at the 2- and 5-positions, as well as to append complex side chains.

Substituent Introduction at the Oxazole 2-position

The 2-position of the oxazole ring is a common site for diversification. One powerful technique is palladium-catalyzed cross-coupling. For example, 2-chlorooxazoles can serve as effective electrophiles in Suzuki coupling reactions with a range of aryl and heteroaryl boronic acids, allowing for the introduction of various aromatic groups at this position. acs.org Another approach involves the lithiation of the 2-position using a strong base like n-butyllithium, followed by trapping the resulting lithiooxazole with an electrophile. nih.gov This method has been used to create 2-stannane derivatives that can subsequently undergo Stille coupling, or the lithiated intermediate can be reacted with various acid chlorides to introduce acyl side chains. nih.gov

Direct C-H bond functionalization has also emerged as a potent strategy. researchgate.net Palladium catalysis can achieve direct arylation at the C-2 position with various (hetero)aryl iodides. researchgate.net Furthermore, 2-(halomethyl)oxazoles are reactive scaffolds that allow for synthetic elaboration through substitution reactions with nucleophiles like amines and alkoxides, furnishing 2-alkylamino- and 2-alkoxy-(methyl) oxazoles, respectively. nih.gov

| Method | Oxazole Substrate | Coupling Partner/Reagent | Result | Reference |

| Suzuki Coupling | 4-Aryl-2-chlorooxazole | Aryl/Heteroaryl boronic acids | 2,4-Diaryloxazole | acs.org |

| Lithiation & Acylation | 5-(2-pyridyl)oxazole | 1. n-BuLi/ZnCl₂/CuI 2. Acid chloride | 2-Acyl-5-(2-pyridyl)oxazole | nih.gov |

| Direct C-H Arylation | Oxazolo[5',4':4,5]pyrano[2,3-b]pyridine | (Hetero)aryl iodides | C-2 arylated product | researchgate.net |

| Nucleophilic Substitution | 2-(Chloromethyl)-4,5-diphenyloxazole | Amines, Alkoxides | 2-(Aminomethyl)/ (Alkoxymethyl) derivatives | nih.gov |

Substituent Introduction at the Oxazole 5-position

The 5-position of the oxazole ring can also be selectively functionalized. Palladium-catalyzed cross-coupling reactions are again prominent. Suzuki-Miyaura coupling of 5-bromo-substituted nitroimidazooxazoles with arylboronic acids has been used to introduce aryl groups at the C-5 position. uga.edu Similarly, direct C-H arylation offers a powerful method for late-stage diversification. An effective "on water" protocol using palladium catalysis allows for the direct arylation of the oxazole 5-position with a wide range of aryl iodides under mild conditions. scispace.com

Alternative methods bypass the need for pre-functionalized oxazoles. A metal-free oxidative annulation of substituted acetophenones with ammonium (B1175870) acetate and dimethyl sulfoxide (B87167) (DMSO) can chemoselectively produce 5-substituted oxazoles, where the C4-H position remains available for further modification. rsc.orgthieme-connect.com

| Method | Substrate(s) | Key Reagents | Result | Reference |

| Direct C-H Arylation | 2-Aryloxazole, Aryl iodide | Pd(OAc)₂, P(o-tol)₃, DBU | 2,5-Diaryloxazole | scispace.com |

| Suzuki-Miyaura Coupling | 5-Bromo-6-nitroimidazooxazole, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-6-nitroimidazooxazole | uga.edu |

| Oxidative Annulation | Aryl methyl ketone, NH₄OAc, DMSO | PIDA, Acetic acid | 5-Aryl-oxazole | rsc.orgthieme-connect.com |

Strategies for Incorporating Complex Side Chains (e.g., carbamate (B1207046), aminoalkyl moieties)

The incorporation of side chains bearing functional groups like amines and carbamates is crucial for developing analogues with specific properties.

Aminoalkyl Moieties: Chiral 2-(aminoalkyl) substituents can be introduced by starting with protected amino acids. For instance, phthalimido-protected L-alanine can be used to synthesize 5-amino-1,3-oxazol-4-ylphosphonic acid derivatives that feature a chiral aminoalkyl group at the C-2 position. rsc.orgresearchgate.net A more direct approach involves the reaction of 2-(halomethyl)oxazoles with various primary or secondary amines to yield the corresponding N-substituted (2-aminomethyl) oxazoles. nih.gov Another elegant method allows for the synthesis of Cbz-protected 2-(1-aminoalkyl)oxazole-5-carboxylates from Cbz-protected amino acids in a two-step sequence. thieme-connect.com

Carbamate Moieties: The carbamate functional group is typically installed by reacting an alcohol or amine with a suitable reagent. nih.gov A common method involves reacting an intermediate containing a hydroxyl or amino group with an isocyanate. nih.gov Alternatively, an alcohol can be treated with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an activated intermediate, which then reacts with an amine to form the carbamate linkage. nih.gov The Curtius rearrangement, which converts a carboxylic acid (via an acyl azide) into an isocyanate, provides another route; the isocyanate can then be trapped by an alcohol to yield the carbamate. nih.gov These standard synthetic transformations can be applied to oxazole intermediates bearing appropriate handles (e.g., a hydroxyalkyl or aminoalkyl side chain) to incorporate the carbamate functionality.

Chemical Reactivity and Transformation Pathways of 5 Benzyl 2 Phenyloxazole and Its Derivatives

Ring-Opening and Re-Cyclization Reactions of the Oxazole (B20620) Heterocycle

The oxazole ring, while aromatic, can undergo ring-opening reactions under various conditions, a tendency that dominates its chemistry. biointerfaceresearch.com This reactivity provides a gateway to synthesizing a variety of other molecular structures.

A significant ring-opening pathway for oxazoles is acid-catalyzed hydrolysis, which yields α-acylamino ketones. This reaction typically involves the protonation of the oxazole nitrogen, followed by a nucleophilic attack of water at the C2 position. This leads to the formation of a tetrahedral intermediate which then undergoes ring cleavage to form the final product. The rate of this ring-opening reaction can be influenced by substituents on the oxazole ring; electron-donating groups on the C2-phenyl ring have been shown to decrease the reaction rate. biointerfaceresearch.com

In a specific example involving a derivative, 2-aryl-4-benzyl-5-methyloxazole N-oxides were found to undergo an unusual ring-opening reaction when treated with phosphorus oxychloride (POCl₃). researchgate.net Instead of the expected deoxygenation-chlorination, the oxazole ring opened to form (Z)-N-(3-oxo-1-phenylbut-1-en-2-yl)arylamides in yields ranging from 25-92%. researchgate.net

The intermediates formed from these ring-opening reactions are versatile and can be used in re-cyclization reactions to form other heterocyclic systems. tandfonline.combohrium.com For instance, 4-aryl-2-phenyloxazol-5-one can undergo ring-opening with 2-aminobenzoic acid, and the resulting product can be re-cyclized to form a 4H-3,1-benzoxazin-4-one derivative. bohrium.com Similarly, unsaturated azlactones, which are oxazolone (B7731731) derivatives, can react with thioacetic acid to yield unsaturated thiazolones. biointerfaceresearch.com

Reactions Involving Exocyclic Double Bonds (Pertaining to Oxazolone Derivatives)

Oxazolone derivatives of 5-benzyl-2-phenyloxazole, particularly unsaturated 5(4H)-oxazolones (also known as azlactones), feature a reactive exocyclic double bond at the C4 position. This double bond is a key site for various addition and cycloaddition reactions. biointerfaceresearch.comajrconline.org

The exocyclic double bond in unsaturated 5(4H)-oxazolones can act as a dienophile in Diels-Alder reactions. biointerfaceresearch.comajrconline.org This [4+2] cycloaddition reaction typically involves the oxazolone reacting with a diene to form a six-membered ring, providing a pathway to complex cyclic and polycyclic structures. For example, N-substituted oxazolones can participate in intramolecular Diels-Alder reactions, which have been utilized in the synthesis of alkaloid skeletons. ajrconline.org While the oxazole ring itself can act as a diene, its oxazolone derivatives more commonly function as dienophiles. semanticscholar.org

The exocyclic double bond of unsaturated oxazolones serves as a Michael acceptor, readily undergoing conjugate addition with various nucleophiles (Michael donors). ajrconline.orgresearchgate.netwikipedia.org This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net A wide range of nucleophiles can be employed, including indoles, enamines, and other carbanions. researchgate.netresearchgate.net The reaction is often facilitated by a base, which deprotonates the Michael donor to form the active nucleophile. wikipedia.org Lewis acid activation of the carbonyl group in the oxazolone can enhance the electrophilic character of the β-carbon, further promoting the Michael addition. biointerfaceresearch.comresearchgate.net

Table 1: Examples of Michael Addition Reactions with Oxazolone Derivatives

| Michael Donor | Michael Acceptor | Product Type | Reference |

| Indole | 4-Arylmethylene-2-phenyloxazol-5-one | Chromone-indole scaffolds | researchgate.net |

| Enamines | 4-Arylmethylene-2-phenyloxazol-5-one | Tetrahydropyridine derivatives | researchgate.net |

| Nitromethane | α,β-Unsaturated oxazolone | β-Nitro-substituted oxazolone adduct | researchgate.net |

Electrophilic and Nucleophilic Reactivity of the Oxazole Core

The oxazole ring itself exhibits distinct patterns of reactivity towards electrophiles and nucleophiles.

Electrophilic Reactivity: Electrophilic substitution on the oxazole ring generally occurs at the C4 or C5 position, with a preference for C5. tandfonline.comsemanticscholar.org The presence of electron-donating groups on the ring enhances its reactivity towards electrophiles. tandfonline.com However, the oxazole ring is considered electron-deficient compared to other heterocycles like furan, making electrophilic attack less favorable unless activated.

Nucleophilic Reactivity: Nucleophilic attack is more common on the oxazole ring, especially when a leaving group is present. The order of reactivity for halogen substitution is C2 > C4 > C5. tandfonline.comsemanticscholar.org The C2 position is particularly susceptible to nucleophilic attack due to its lower electron density, a feature it shares with heterocycles like imidazole. nih.gov

Cross-Coupling Reactions for Extended π-Systems (e.g., Suzuki-Miyaura coupling)

To create larger, conjugated π-systems containing the this compound core, modern cross-coupling reactions are employed. The Suzuki-Miyaura coupling is a particularly effective method for this purpose. libretexts.orgnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide (or triflate) and an organoboron compound. nih.gov

For oxazole-containing systems, this typically involves a halogenated oxazole (e.g., a bromo- or iodo-substituted this compound) reacting with a suitable boronic acid or boronic ester. tandfonline.comamazonaws.comresearchgate.net This strategy has been successfully used to synthesize a wide variety of 2,4,5-trisubstituted oxazoles and extended poly-oxazole systems. tandfonline.comresearchgate.net The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it a valuable tool in the synthesis of complex oxazole derivatives. libretexts.orgnih.gov

Table 2: Suzuki-Miyaura Coupling for Oxazole Functionalization

| Oxazole Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

| 4-(4-bromophenyl)-2,5-dimethyloxazole | Substituted phenyl boronic acid | Palladium catalyst | Biphenyl-substituted oxazole | tandfonline.com |

| 2-Iodooxazoles | Alkylboranes (from 9-BBN) | Palladium catalyst | 2-Alkyl-substituted oxazoles | researchgate.net |

| ortho-Bromoanilines | Benzylboronic esters | CataCXium A Pd G3 | ortho-Benzylanilines | nih.gov |

| 4-bromo-5-methyl-2-phenyloxazole | Various boronic esters | Palladium catalyst | 4,5-disubstituted-2-phenyloxazole | amazonaws.com |

Rearrangement Reactions and Tautomerism Studies

Oxazole derivatives can participate in several types of rearrangement reactions, which often involve ring-opening followed by re-cyclization. tandfonline.combyjus.com

One notable example is the Cornforth rearrangement , a thermal rearrangement of 4-acyloxazoles to isomeric oxazoles. Another is the Boulton-Katritzky rearrangement , which involves the rearrangement of heterocyclic systems in the presence of acid or heat. More broadly, rearrangements like the Beckmann and Hofmann rearrangements can be used to synthesize amines and amides, which are precursors or products of oxazole chemistry. byjus.com The benzilic acid rearrangement converts 1,2-diketones to α-hydroxycarboxylic acids, a transformation relevant to precursors of certain heterocyclic systems. wiley-vch.delibretexts.org

Recently, a novel rearrangement of 7-aryloxazolo[5,4-b]pyridines to benzo[c] researchgate.netresearchgate.netnaphthyridinones catalyzed by aluminum chloride has been reported, showcasing how the oxazole moiety can be used as a precursor to more complex fused heterocyclic systems. researchgate.net

Tautomerism is also a relevant concept. Hydroxy-oxazoles are generally unstable compared to their keto tautomers, the oxazolones. biointerfaceresearch.com For example, 5(4H)-oxazolones are the more stable and intensively studied tautomeric form compared to the corresponding 5-hydroxyoxazole. biointerfaceresearch.com This preference for the keto form dictates much of the reactivity observed for these compounds.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For oxazole (B20620) derivatives, 1H NMR, 13C NMR, and various 2D NMR techniques are routinely employed.

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while coupling constants (J) reveal information about adjacent protons.

In the ¹H NMR spectrum of oxazole derivatives, protons on the aromatic rings typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm). For a compound like 4-isobutyl-2,5-diphenyloxazole, the aromatic protons show multiplets between δ 7.30 and 8.12 ppm. beilstein-journals.org The methylene (B1212753) protons (CH₂) of the benzyl (B1604629) group in a related structure, 4-benzyl-2-[4-(4-chlorophenylsulfonyl)phenyl]-5-phenyloxazole, appear as a singlet at δ 4.22 ppm. farmaciajournal.com The specific chemical shifts for 5-Benzyl-2-phenyloxazole would be expected in similar regions. The protons of the phenyl group at the 2-position and the benzyl group at the 5-position would exhibit characteristic signals.

Representative ¹H NMR Data for Substituted Oxazoles:

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| 4-Isobutyl-2,5-diphenyloxazole | CDCl₃ | 8.12-8.07 (m, 2H), 7.72-7.67 (m, 2H), 7.48-7.40 (m, 5H), 7.35-7.30 (m, 1H), 2.71 (d, J=7.3 Hz, 2H), 2.22 (m, 1H), 1.02 (d, J=6.5 Hz, 6H) | beilstein-journals.org |

| 4-Isopropyl-2,5-diphenyloxazole | CDCl₃ | 8.13-8.07 (m, 2H), 7.68-7.62 (m, 2H), 7.49-7.40 (m, 5H), 7.37-7.31 (m, 1H), 3.29 (m, 1H), 1.38 (d, J=6.8 Hz, 2H) | beilstein-journals.org |

| 2-(4-Chlorophenyl)-5-phenyloxazole | CDCl₃ | 8.06 (d, 2H, J=8.6 Hz), 7.74 (d, 2H, J=7.3 Hz), 7.48 (d, 2H, J=8.6 Hz), 7.47 (s, 1H), 7.49-7.45 (m, 2H), 7.38 (t, 1H, J=7.3 Hz) | rsc.org |

Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet, J = coupling constant in Hz.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

For oxazole derivatives, the carbon atoms of the oxazole ring and the attached phenyl and benzyl groups resonate at characteristic chemical shifts. In 4-isobutyl-2,5-diphenyloxazole, the oxazole ring carbons appear at δ 159.6 (C2), 146.0 (C5), and 137.5 (C4) ppm. beilstein-journals.org The aromatic carbons typically resonate in the δ 120-140 ppm range, while the aliphatic carbons of the benzyl group's methylene (CH₂) would be found further upfield. The carbonyl carbon in related oxazolone (B7731731) structures is observed significantly downfield, around δ 190 ppm.

Representative ¹³C NMR Data for Substituted Oxazoles:

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

| 4-Isobutyl-2,5-diphenyloxazole | CDCl₃ | 159.6, 146.0, 137.5, 130.2, 129.5, 128.9, 128.8, 127.81, 127.77, 126.4, 125.8, 36.3, 28.5, 22.7 | beilstein-journals.org |

| 2-(4-Chlorophenyl)-5-phenyloxazole | CDCl₃ | 160.6, 151.3, 136.8, 129.6, 129.4, 129.0, 128.2, 127.9, 126.3, 124.7, 124.0 | rsc.org |

| 2-(4-Chlorophenyl)-5-propyloxazole | CDCl₃ | 160.1, 153.5, 136.2, 129.4, 127.7, 126.7, 124.4, 28.0, 21.0, 13.6 | rsc.org |

2D NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure. youtube.comgithub.io

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu A cross-peak in a COSY spectrum indicates a correlation between two different proton signals, which is essential for piecing together spin systems within the molecule, such as the protons on the phenyl and benzyl rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) : These techniques show correlations between protons and the carbon atoms they are directly attached to (one-bond C-H coupling). youtube.com This allows for the direct assignment of a proton's signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.edu This is particularly useful for identifying connections across quaternary (non-protonated) carbons and for linking different fragments of the molecule together, such as connecting the benzyl group to the oxazole ring. youtube.comresearchgate.net For instance, an HMBC spectrum would show a correlation between the methylene protons of the benzyl group and the C5 carbon of the oxazole ring.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. vscht.czmegalecture.com

For this compound, the IR spectrum would display characteristic absorption bands corresponding to its structural features. The key absorptions would include:

Aromatic C-H stretch : Typically found just above 3000 cm⁻¹. vscht.cz

C=N and C=C stretching : The stretching vibrations of the carbon-nitrogen double bond in the oxazole ring and the carbon-carbon double bonds in the phenyl rings are expected in the 1500-1650 cm⁻¹ region. farmaciajournal.com

C-O-C stretching : The ether-like C-O-C stretch of the oxazole ring usually appears as a strong band in the 1000-1300 cm⁻¹ region.

Aromatic C-H bending : Out-of-plane bending vibrations for the substituted phenyl rings appear in the fingerprint region (below 1000 cm⁻¹) and can provide information about the substitution pattern. libretexts.org

Characteristic IR Absorption Peaks for Related Oxazole Structures:

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| 4-Benzyl-2-[4-(4-chlorophenylsulfonyl)phenyl]-5-(2,4-dimethylphenyl)oxazole | FT-IR (KBr) | 3087, 3063, 3027 | Aromatic C-H stretch | farmaciajournal.com |

| 1602, 1582 | C=N, C=C stretch | farmaciajournal.com | ||

| 1289, 1158, 1088 | C-O-C, SO₂ stretch | farmaciajournal.com | ||

| 4-Benzylidene-2-phenyloxazol-5(4H)-one derivatives | FT-IR | ~1654 | C=N stretch | researchgate.net |

| ~1600 | C=C stretch | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. rsc.org

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar, thermally labile molecules. nih.govnih.gov It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for accurate molecular weight determination. rsc.org

For this compound (C₁₆H₁₃NO, Molecular Weight: 235.28 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule at an m/z of approximately 236.29. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. A characteristic fragmentation pathway for N-benzylated compounds is the loss of the benzyl group to form a stable benzyl cation (m/z 91). researchgate.net Another potential fragmentation is the cleavage of the oxazole ring, which can produce a benzoyl cation (C₆H₅CO⁺, m/z 105) that serves as a fingerprint for the phenyl-substituted oxazole ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation of this compound by providing its exact molecular formula. This is accomplished through the precise measurement of the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

In a representative analysis, this compound was characterized using an Agilent QTOF 6520 mass spectrometer with an electrospray ionization (ESI) source. The experimentally determined m/z value for the [M+H]⁺ ion was found to be 236.1070, which is in close agreement with the calculated value of 236.1075 for the molecular formula C₁₆H₁₄NO. rsc.org This high degree of accuracy confirms the elemental composition of the molecule.

Similarly, HRMS has been employed to characterize derivatives of this compound, further highlighting the utility of this technique in verifying molecular structures within this class of compounds. For instance, the HRMS (ESI) m/z for 5-((benzylselanyl)methyl)-2-phenyloxazole was calculated as 330.0392 for [M+H]⁺ and found to be 330.0410. sorbonne-universite.fr

The table below summarizes HRMS data for this compound and a related derivative.

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| This compound | [M+H]⁺ | 236.1075 | 236.1070 | rsc.org |

| 5-((benzylselanyl)methyl)-2-phenyloxazole | [M+H]⁺ | 330.0392 | 330.0410 | sorbonne-universite.fr |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a valuable tool for the analysis of this compound. scioninstruments.com This technique is particularly useful for identifying and quantifying the compound in complex mixtures and for monitoring the progress of chemical reactions. rsc.org

In a typical GC-MS analysis, the sample is vaporized and separated based on its volatility and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. For instance, mass spectra can be recorded on a Shimadzu GCMS-QP5050A spectrometer at an ionization voltage of 70 eV. rsc.org The use of a capillary column, such as a DB-WAX, is common in these analyses. rsc.org

While specific GC-MS fragmentation data for this compound is not detailed in the provided search results, the general application of GC-MS for monitoring reactions that produce oxazole derivatives is noted. rsc.org This implies that the technique is suitable for tracking the consumption of starting materials and the formation of the this compound product.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light by this compound corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax), which are characteristic of the compound's chromophore system. msu.edumhlw.go.jp

The UV-Vis spectrum of a molecule is influenced by its structure, particularly the extent of conjugation. The phenyl and oxazole rings in this compound constitute a conjugated system, which is expected to result in characteristic absorption bands. Studies on similar compounds, such as 5-phenyl-2-(2'-phenyloxazol-5'-yl)-1,3,4-oxadiazole and its derivatives, have shown that there is a linear relationship between the absorption maximum and the electronic nature of substituents. sioc-journal.cn This suggests that modifications to the benzyl or phenyl groups of this compound would likely lead to predictable shifts in its UV-Vis spectrum.

While specific λmax values for this compound were not found in the search results, the general principles of UV-Vis spectroscopy indicate that it is a valuable tool for confirming the presence of the conjugated oxazole system and for studying the electronic effects of any substituents. researchgate.netphotochemcad.com

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

Although a specific crystal structure for this compound was not found, the search results do contain information on a closely related compound, 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazol-5-one. researchgate.net The analysis of this compound revealed a monoclinic crystal system with the space group P12(1)/c1. researchgate.net The crystal structure was stabilized by various intramolecular and intermolecular interactions, including C-H···O and C-H···N hydrogen bonds. researchgate.net

Furthermore, the Protein Data Bank (PDB) contains an entry (3bc5) for the X-ray crystal structure of human PPAR gamma in complex with a derivative containing a 5-methyl-2-phenyloxazole (B7819025) moiety. pdbj.org This demonstrates the application of X-ray crystallography in elucidating the binding of oxazole-containing ligands to biological macromolecules. Such studies are crucial for understanding structure-activity relationships.

The determination of the crystal structure of this compound would provide invaluable information about its solid-state packing, intermolecular interactions, and the planarity of its ring system.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. These methods exploit differences in the partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in a mixture. rroij.com Reversed-Phase HPLC (RP-HPLC), a common mode of HPLC, utilizes a nonpolar stationary phase and a polar mobile phase. ijarsct.co.in

For the analysis of compounds like this compound, RP-HPLC is particularly suitable due to the aromatic nature of the molecule. A variety of stationary phases can be employed, including C18, C8, and phenyl-based columns, which offer different selectivities. thermofisher.comelementlabsolutions.com The separation is achieved by optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ijarsct.co.insielc.com

While specific HPLC or RP-HPLC chromatograms for this compound were not available in the search results, the analysis of a similar compound, 5-benzyl-2-methylbenzoxazole, demonstrates the applicability of the technique. sielc.com In that case, a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid was used. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com The use of a detector, such as a UV-Vis detector, allows for the quantification of the compound. anjs.edu.iq

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of a sample. beilstein-journals.org In the context of this compound, TLC plays a crucial role in its synthesis and purification.

During the synthesis of oxazole derivatives, TLC is used to track the consumption of starting materials and the formation of the desired product. nih.govrsc.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (eluent), the different components of the mixture are separated based on their polarity. The separated spots can be visualized under UV light or by using a staining agent. rsc.org

For purity assessment, a single spot on the TLC plate in multiple solvent systems is a good indication of a pure compound. Flash column chromatography, which is often guided by TLC results, is then used to purify the crude product. rsc.orgrsc.org The Rf (retention factor) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds. Its primary purpose is to determine the mass percentage of the constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N) for organic molecules—within a pure sample. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed empirical or molecular formula. A close correlation between the experimental (found) and theoretical (calculated) values serves as crucial evidence for the compound's elemental composition and purity, thereby validating its proposed chemical structure.

The theoretical elemental composition of this compound, which corresponds to the molecular formula C₁₆H₁₃NO, can be calculated based on the atomic masses of its constituent elements. These theoretical values provide a benchmark against which experimental results are measured.

Interactive Table 1: Calculated Elemental Composition of this compound Use the filter below to see the calculated percentage for each element.

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 16 | 192.16 | 82.37 |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 5.62 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.01 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 6.86 |

| Total | | | 233.274 | 100.00 |

In a typical research setting, after the synthesis and purification of a compound like this compound, a sample would be subjected to combustion analysis. This process burns the compound in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured. From the masses of these products, the mass percentages of C, H, and N in the original sample are determined.

While specific experimental data for this compound is not detailed in the referenced literature, findings for structurally related oxazole derivatives illustrate the application of this method. For instance, in the characterization of 4-Methyl-2-phenethyl-5-phenyloxazole (C₁₈H₁₇NO), a compound with a similar oxazole core, the elemental analysis results were reported as follows. beilstein-journals.org

Interactive Table 2: Elemental Analysis Findings for 4-Methyl-2-phenethyl-5-phenyloxazole (Illustrative Example) Compare the calculated vs. found values for this related compound.

| Element | Calculated (%) | Found (%) | Difference (%) |

|---|---|---|---|

| Carbon (C) | 82.10 | 82.00 | -0.10 |

| Hydrogen (H) | 6.51 | 6.64 | +0.13 |

The close agreement between the calculated and experimentally found percentages, typically within ±0.4%, is considered strong confirmation of the assigned molecular formula for the synthesized compound. beilstein-journals.org This validation is a critical step before proceeding with further biological or chemical studies.

Computational and Theoretical Investigations of 5 Benzyl 2 Phenyloxazole Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations offer a powerful lens through to examine the intrinsic properties of molecules like 5-benzyl-2-phenyloxazole. These theoretical methods provide insights into the molecule's geometry, electronic distribution, and reactivity, which are crucial for understanding its behavior in various chemical and biological environments.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method for determining the structural and electronic properties of organic molecules. irjweb.com For this compound, DFT calculations, often using the B3LYP functional with a 6-311G++(d,p) basis set, can predict the optimized ground state geometry. irjweb.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in related oxazole (B20620) derivatives, the bond angles within the oxazole ring, such as N15–C16–O12 and O12–C13–C14, have been calculated to be approximately 114.1° and 107.4°, respectively. irjweb.com Such data helps in understanding the planarity and conformation of the molecule.

Table 1: Representative DFT-Calculated Properties for an Oxazole Derivative

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.6518 eV |

| LUMO Energy | -0.8083 eV |

| Energy Gap (HOMO-LUMO) | 4.8435 eV |

| N15–C16–O12 Bond Angle | 114.1 ° |

| O12–C13–C14 Bond Angle | 107.4 ° |

Note: Data is illustrative for a related oxazole derivative and may not represent this compound exactly. irjweb.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization and Optical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited states of molecules. scirp.org This method is crucial for understanding a molecule's photophysical properties, such as its absorption and emission of light. nih.gov For this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in its UV-visible spectrum. scirp.org

By analyzing the molecular orbitals involved in these electronic transitions, the nature of the excited states can be characterized. For instance, transitions are often described as π → π* or n → π*, indicating the movement of an electron from a bonding or non-bonding orbital to an anti-bonding orbital. nih.govprinceton.edu These calculations can also help in understanding the fluorescence properties of the molecule by examining the transition from the first excited state back to the ground state. scirp.org The oscillator strength, another output of TD-DFT calculations, provides a measure of the intensity of these electronic transitions. scirp.org

Frontier Molecular Orbital (FMO) Theory for Reactivity and Interaction Site Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgucsb.edu The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). ucsb.edu

For this compound, the HOMO is likely to be distributed over the electron-rich phenyl and oxazole rings, while the LUMO's distribution will indicate the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comeurjchem.com A smaller energy gap generally suggests higher reactivity. irjweb.com FMO analysis can thus predict the most likely sites for electrophilic and nucleophilic attack on the this compound molecule. ucsb.edu

Bond Dissociation Energy (BDE) Calculations for Stability and Reaction Pathway Analysis

Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically, forming two radical species. wikipedia.org BDE values are a direct measure of bond strength and are crucial for assessing the thermal stability of a molecule and predicting potential reaction pathways. wikipedia.orglibretexts.org For this compound, BDE calculations can be performed for various bonds within the molecule, such as the C-H bonds on the benzyl (B1604629) group or the bonds within the oxazole ring.

These calculations, typically carried out using quantum chemical methods, can help identify the weakest bond in the molecule, which is often the most likely site for initial reaction in thermal or photochemical processes. wikipedia.org For example, a lower BDE for a particular C-H bond would suggest that this hydrogen atom is more easily abstracted by a radical species. BDE data is invaluable for understanding degradation mechanisms and for designing more stable derivatives. researchgate.net

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule, such as this compound, might interact with a larger macromolecule, typically a protein or enzyme. These methods are fundamental in drug discovery and materials science for understanding intermolecular interactions.

Ligand-Protein/Enzyme Docking for Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. ekb.egnih.govmanchester.ac.uk This technique is widely used to understand the binding mode of potential drug candidates and to screen virtual libraries of compounds for their potential biological activity. ekb.egnih.gov For this compound, docking studies can be performed against various protein targets to explore its potential as an inhibitor or modulator of enzyme activity.

The docking process involves placing the ligand in the active site of the protein and calculating a "docking score," which is an estimate of the binding affinity. mdpi.comchemrevlett.com The results of a docking simulation provide a detailed 3D model of the ligand-protein complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govresearchgate.net For instance, the phenyl and benzyl groups of this compound could engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the active site of a target protein. The nitrogen and oxygen atoms of the oxazole ring could act as hydrogen bond acceptors. By analyzing these interactions, researchers can gain insights into the molecular basis of the compound's activity and make rational modifications to improve its binding affinity and selectivity. ekb.egnih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound focuses on identifying the molecule's stable spatial arrangements (conformers) and the energy barriers between them. The primary source of conformational flexibility in this molecule arises from the rotation around the single bond connecting the benzylic carbon to the oxazole ring.

Computational methods, such as Density Functional Theory (DFT), are employed to explore the potential energy surface (PES) associated with this rotation. A relaxed PES scan is typically performed, where the dihedral angle (C-C-C-C) defining the orientation of the benzyl group relative to the oxazole ring is systematically varied, and at each step, the rest of the molecular geometry is optimized to its lowest energy state. q-chem.comresearchgate.net This process maps out the energy landscape, revealing low-energy conformers and the transition states that separate them.

Studies on structurally similar benzyl-substituted heterocycles show that steric and electronic interactions govern the conformational preferences. mdpi.comnih.gov For this compound, the rotation of the benzyl group leads to various staggered and eclipsed conformations. The most stable conformers are typically those that minimize steric hindrance between the phenyl ring of the benzyl group and the substituents on the oxazole ring. The energy differences between these conformers are often small, suggesting that the molecule may be quite flexible at room temperature. nih.gov

The results of such an analysis can be visualized in a potential energy plot and summarized in a data table, indicating the relative stability of each conformer.

Table 1: Hypothetical Potential Energy Surface Scan for Benzyl Group Rotation

This table illustrates representative data from a relaxed potential energy surface scan, showing the relative energy of the molecule as the specified dihedral angle is rotated. The lowest energy conformer is set as the reference (0.00 kJ/mol).

| Dihedral Angle (°) | Relative Energy (kJ/mol) | Conformation |

| 0 | 12.5 | Eclipsed (Transition State) |

| 60 | 1.8 | Gauche (Staggered) |

| 90 | 4.5 | Eclipsed (Transition State) |

| 120 | 0.0 | Anti (Staggered - Global Minimum) |

| 180 | 10.2 | Eclipsed (Transition State) |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling and Pharmacokinetic Property Predictions

In the early stages of drug discovery, predicting the pharmacokinetic properties of a compound is essential to assess its potential as a drug candidate. In silico ADME profiling uses computational models to estimate how a molecule will behave in the human body. ekb.egcabidigitallibrary.org Web-based tools like SwissADME provide rapid predictions of various physicochemical and pharmacokinetic parameters based on a molecule's structure. nih.govhumanjournals.com

These predictions are often guided by frameworks like Lipinski's Rule of Five, which suggests that orally active drugs tend to have specific properties: a molecular weight under 500 Da, a logP (a measure of lipophilicity) not exceeding 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. cabidigitallibrary.org Beyond these rules, computational models can predict properties like aqueous solubility, gastrointestinal (GI) absorption, and the ability to cross the blood-brain barrier (BBB). humanjournals.com

For this compound, in silico predictions suggest it possesses favorable drug-like properties. Its high lipophilicity (predicted high Log P) and good predicted gastrointestinal absorption indicate it would likely be well-absorbed if administered orally. However, its predicted poor water solubility could present formulation challenges. The molecule is not predicted to be a substrate for P-glycoprotein, suggesting it may not be subject to active efflux from cells. ekb.eg

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound

This interactive table presents ADME-relevant properties for this compound as predicted by standard in silico models like SwissADME.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Formula | C16H13NO | - |

| Molecular Weight | 235.28 g/mol | Complies with Lipinski's Rule (<500) |

| Log P (Consensus) | 4.15 | High Lipophilicity; Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |

| Molar Refractivity | 72.50 | - |

| Total Polar Surface Area (TPSA) | 21.59 Ų | Low polarity, favors membrane permeability |

| Water Solubility | ||

| Log S (ESOL) | -4.50 | Poorly soluble |

| Pharmacokinetics | ||

| GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | Yes | Predicted to cross the blood-brain barrier |

| P-gp Substrate | No | Not likely subject to active efflux by P-glycoprotein |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | - |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 0 | Good oral bioavailability predicted |

Prediction of Spectroscopic Parameters (e.g., Electronic Absorption and Emission Spectra)

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting the electronic absorption and emission spectra of organic molecules. ekb.egekb.eg These calculations provide insights into the electronic transitions between molecular orbitals, which are responsible for the molecule's interaction with UV-visible light.

The electronic spectrum of this compound is expected to be very similar to that of its close structural analog, 2,5-diphenyloxazole (B146863) (PPO), a well-known scintillator. core.ac.ukomlc.org The chromophore—the part of the molecule responsible for light absorption—consists of the conjugated system formed by the two phenyl rings and the oxazole core. The methylene (B1212753) (-CH2-) bridge in the benzyl group acts as an insulator, largely separating the benzyl's phenyl ring from the central conjugated system. Therefore, the primary electronic transitions should closely mirror those of PPO. psgcas.ac.in

TD-DFT calculations for PPO reveal that its absorption spectrum is dominated by an intense π → π* transition at approximately 300-310 nm. psgcas.ac.in This transition corresponds to the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), both of which are delocalized across the oxazole and the two phenyl rings.

Table 3: Predicted Electronic Transitions for the Analog 2,5-Diphenyloxazole (PPO)

This table shows representative TD-DFT calculation results for the main electronic transitions of the structurally similar compound 2,5-diphenyloxazole, which serves as a model for this compound.

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 4.01 | 309 | 0.85 | HOMO → LUMO (98%) |

| S0 → S2 | 4.55 | 272 | 0.02 | HOMO-1 → LUMO (95%) |

| S0 → S3 | 4.88 | 254 | 0.45 | HOMO → LUMO+1 (92%) |

Quantitative Structure-Reactivity Relationship (QSRR) Studies using Computational Metrics

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural features with its chemical reactivity. libretexts.org These models are powerful tools for predicting the reactivity of new compounds without the need for extensive experimentation. In modern QSRR, reactivity is often correlated with computational metrics derived from quantum chemical calculations.

A classic example of such a relationship is the Hammett equation, which relates the reaction rates or equilibrium constants of substituted aromatic compounds to electronic parameters (Hammett constants, σ) that quantify the electron-donating or electron-withdrawing nature of the substituents. wikipedia.orgnih.gov For a reaction involving this compound, a QSRR model could be developed to predict its reactivity based on substitutions on either the 2-phenyl or 5-benzyl rings.

For instance, one could investigate the rate of a hypothetical reaction, such as electrophilic aromatic substitution on the 2-phenyl ring. A series of derivatives with different para-substituents (e.g., -NO2, -Cl, -CH3, -OCH3) could be studied. Computational metrics, such as the calculated electrostatic potential on the aromatic carbons or the energy of the HOMO, could be used as descriptors. A linear regression analysis would then be performed to establish a correlation between these computational descriptors and the observed reactivity. tubitak.gov.tr

Table 4: Hypothetical QSRR Data for Electrophilic Substitution on a Substituted 2-Phenyl Ring

This table illustrates the principle of a QSRR study. It presents hypothetical data correlating a calculated computational metric with the predicted reactivity of a series of molecules.

| Substituent (X) on 2-Phenyl Ring | Computational Metric (Calculated Electrostatic Potential on C4, a.u.) | Predicted Relative Reactivity (log(k/k₀)) |

| -NO2 | +0.05 | -2.5 |

| -Cl | +0.02 | -0.8 |

| -H | 0.00 | 0.0 |

| -CH3 | -0.02 | +0.5 |

| -OCH3 | -0.04 | +1.2 |

Applications and Advanced Research Areas of Oxazole Systems

Utility as Synthetic Intermediates in Organic Synthesis

Oxazole (B20620) derivatives, particularly unsaturated oxazolones, are recognized as highly versatile intermediates in the field of organic synthesis. Their unique structural features and reactivity make them valuable starting materials for creating a wide range of more complex molecules.

Key Synthons for the Construction of Diverse Organic Molecules (e.g., amino acids, peptides)

Oxazolones, specifically 4-arylidene-2-phenyl-5(4H) oxazolones, serve as important synthons for the synthesis of various biologically active molecules. researchgate.net These five-membered heterocyclic compounds are effectively internal anhydrides of acyl amino acids. researchgate.net This characteristic makes them highly useful precursors for the synthesis of amino acids and peptides, which are fundamental building blocks of proteins. researchgate.net The reactivity of the oxazolone (B7731731) ring allows for its opening and subsequent transformation into these crucial biomolecules.

Building Blocks in the Total Synthesis of Complex Natural Products and Analogues

The structural framework of oxazoles is a recurring motif in various biologically active natural products. Consequently, synthetic oxazole derivatives are valuable building blocks in the total synthesis of these complex molecules and their analogues. Their inherent reactivity and the potential for diverse substitutions on the oxazole ring allow chemists to construct intricate molecular architectures that mimic or improve upon naturally occurring compounds.

Precursors for the Derivatization and Functionalization of Novel Chemical Entities

The oxazole nucleus is a key scaffold that can be readily derivatized and functionalized to produce novel chemical entities with tailored properties. The synthesis of various oxazolone derivatives is often achieved through the condensation of benzoylglycine or its derivatives with aromatic aldehydes in the presence of reagents like acetic anhydride (B1165640). researchgate.netcore.ac.uk This method allows for the introduction of a wide array of substituents at different positions on the oxazole ring, leading to the creation of libraries of new compounds for further investigation and application. core.ac.uk

Advanced Applications in Chemical Biology and Drug Discovery Research

The oxazole scaffold is a prominent feature in many compounds designed for medicinal chemistry and drug discovery. Its ability to interact with biological targets has led to its incorporation into various therapeutic agents.

Investigations into Biological Target Modulation Mechanisms

Derivatives containing the oxazole or related heterocyclic systems are frequently investigated for their ability to modulate the activity of key biological targets, particularly enzymes involved in disease pathways.

Enzyme Inhibition and Activation Studies (e.g., Aldose Reductase, α-Glucosidase, Microsomal EROD)

Aldose Reductase (AR): Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. openmedicinalchemistryjournal.comnih.gov Under hyperglycemic conditions, hyperactivity of this pathway is implicated in the pathogenesis of long-term diabetic complications such as neuropathy, nephropathy, and retinopathy. openmedicinalchemistryjournal.comscispace.comnih.gov Therefore, the inhibition of aldose reductase is a major therapeutic strategy to prevent or ameliorate these conditions. openmedicinalchemistryjournal.comscispace.com Aldose reductase inhibitors (ARIs) typically have a polar part that interacts with an "anion binding pocket" of the enzyme and a hydrophobic part that binds to a non-polar region of the active site. nih.gov A variety of chemical classes, including carboxylic acid derivatives and cyclic imides, have been developed as ARIs. nih.gov

α-Glucosidase: The enzyme α-glucosidase, located in the small intestine, plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govmdpi.com Inhibiting this enzyme can delay glucose absorption, thereby reducing postprandial blood glucose levels. mdpi.com This mechanism is a key therapeutic approach for managing type 2 diabetes. nih.gov Acarbose is a standard drug used for this purpose, and researchers are actively seeking new, potent α-glucosidase inhibitors from both natural and synthetic sources. nih.govscielo.br Various heterocyclic compounds have been synthesized and evaluated for their α-glucosidase inhibitory activity, with some showing significantly greater potency than acarbose. nih.govscielo.br

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| Acarbose (Standard) | 58.8 | nih.gov |

| Derivative 11c | 30.65 | nih.gov |

| Derivative 12a | 18.25 | nih.gov |

| Derivative 12d | 20.76 | nih.gov |

| Derivative 12g | 24.24 | nih.gov |

| Schomburgkianone I | 21.2 | nih.gov |

| Guttiferone K | 34.8 | nih.gov |

Microsomal EROD: Research on the specific interaction of 5-Benzyl-2-phenyloxazole with microsomal EROD (Ethoxyresorufin-O-deethylase) is not extensively detailed in the reviewed literature. This enzyme is part of the cytochrome P450 family and is important in the metabolism of xenobiotics. Further studies would be required to determine any inhibitory or activation effects.

Receptor Agonism and Antagonism Profiling (e.g., PPARγ, P2X7)

The ability of oxazole derivatives to interact with various biological receptors is a key area of research. Their structural features allow them to act as agonists or antagonists, thereby modulating receptor activity involved in various disease states.

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are crucial regulators of lipid and energy metabolism, making them important targets for metabolic diseases. nih.gov While specific studies on this compound are not prevalent, related structures have been investigated. For instance, a series of 1,4-benzyloxybenzylsulfanylaryl carboxylic acids were developed as highly potent and selective agonists for PPARδ, a subtype of PPAR. nih.gov The benzyloxybenzyl moiety in these compounds shares structural similarities with the substituted phenyl and benzyl (B1604629) groups in this compound, suggesting that the oxazole core could serve as a bioisosteric replacement for the carboxylic acid-bearing ring, presenting a potential avenue for designing novel PPAR modulators.

P2X7 Receptor: The P2X7 receptor, an ATP-gated ion channel, is heavily implicated in inflammatory processes and chronic pain. nih.gov Its activation on immune cells like macrophages leads to the release of pro-inflammatory cytokines. researchgate.net Consequently, P2X7 receptor antagonists are sought after as potential treatments for inflammatory diseases. nih.govmdpi.com The development of potent and selective P2X7 antagonists has shown that molecules with ortho-substituted aromatic groups are often preferred. nih.gov This structural feature is present in this compound, highlighting its potential as a scaffold for novel P2X7 receptor antagonists. Research into various chemical series has provided a deeper understanding of the pharmacology of P2X7 receptors and their signaling mechanisms under pathological conditions. nih.gov

Cellular Pathway Modulation (e.g., Apoptosis Induction, Anti-Proliferative Activity)

Modulating cellular pathways, particularly those involved in cell survival and proliferation, is a cornerstone of cancer therapy. Oxazole derivatives, including those with benzyl and phenyl substitutions, have demonstrated significant potential in this area.

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical mechanism for removing damaged cells, and its induction is a key strategy in cancer treatment. nih.govmdpi.com Studies on structurally related compounds have shown promising results. For example, a series of substituted 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives was synthesized, and one compound was found to selectively inhibit the growth of H322 lung cancer cells by inducing apoptosis. nih.gov Similarly, novel derivatives of 2-amino-5-benzylthiazole have been identified as promising agents for inducing apoptosis in human leukemia cells. ukrbiochemjournal.org These compounds were shown to cause cleavage of PARP1 and caspase 3, increase levels of the pro-apoptotic protein Bim, and decrease the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org